REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8]Cl)[CH:5]=[C:4]([CH3:10])[N:3]=1.Cl[C:12]1C(CCl)=CC=C(Cl)[N:13]=1>>[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][NH:13][CH3:12])[CH:5]=[C:4]([CH3:10])[N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC(=C1)CCl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1CCl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC(=C1)CNC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |